molecular formula C20H20N4O2 B12163366 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B12163366
M. Wt: 348.4 g/mol
InChI Key: PYUFYEKPVJVWTD-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of an isoindoline derivative with a benzimidazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide apart is its unique combination of isoindoline and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C20H20N4O2/c1-11(2)19-22-15-8-7-12(9-17(15)23-19)21-18(25)10-16-13-5-3-4-6-14(13)20(26)24-16/h3-9,11,16H,10H2,1-2H3,(H,21,25)(H,22,23)(H,24,26)

InChI Key

PYUFYEKPVJVWTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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